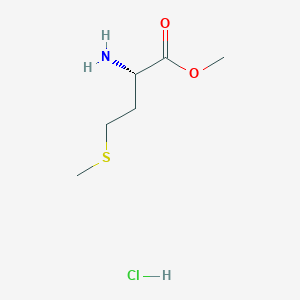

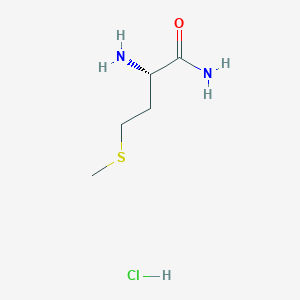

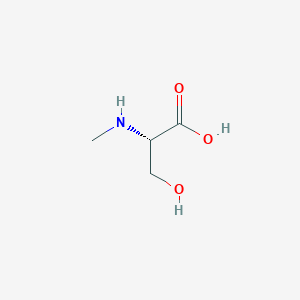

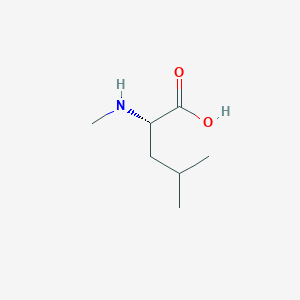

(3R,4R)-3-Amino-4-hydroxypentanoic acid

説明

(3R,4R)-3-Amino-4-hydroxypentanoic acid, also known as L-threo-3,4-dihydroxyphenylserine (L-DOPS), is a naturally occurring amino acid derivative that plays a crucial role in the synthesis of neurotransmitters in the human body. It is an important chemical compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.

科学的研究の応用

Protein Modification Studies : In the study of enzyme alkylation, (3R,4R)-3-Amino-4-hydroxypentanoic acid derivatives have been utilized. Chalkley and Bloxham (1976) used a derivative, 4-hydroxypentanoic acid alanine thioether, for studying the modification of rabbit muscle pyruvate kinase by 5-chloro-4-oxopentanoic acid (Chalkley & Bloxham, 1976).

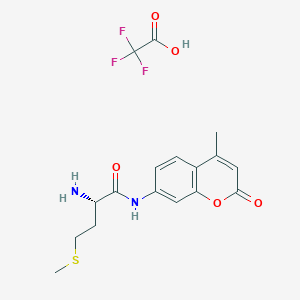

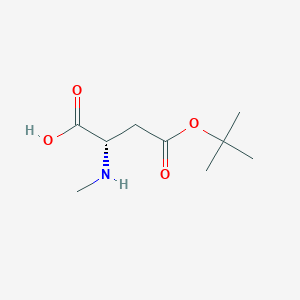

Synthesis of Edeine Analogs : Czajgucki, Sowiński, and Andruszkiewicz (2003) developed methods to synthesize ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, which are precursors for synthesizing edeine analogs, highlighting the compound’s relevance in creating antibiotic agents (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Synthesis of Diamino Acids : Kano et al. (1988) explored the synthesis of (3R, 4R)-N3-Boc-3, 4-diaminopentanoic acid, showing the compound’s utility in producing diastereoselective diaminated compounds, which are important in peptide chemistry (Kano et al., 1988).

Inhibitory Peptides Research : Thaisrivongs et al. (1987) described the synthesis of a protected carboxylic acid derived from (3R,4R)-3-Amino-4-hydroxypentanoic acid, used as an intermediate for preparing renin inhibitory peptides. This highlights the role of such compounds in developing hypertension treatments (Thaisrivongs et al., 1987).

Antibacterial and Antitumor Agents : Sepe et al. (2010) synthesized diastereomers of 3-amino-2-hydroxy-6-methylheptanoic acid (AHMHA), a component in antibacterial and antitumor compounds perthamides C and D, from (3R,4R)-3-Amino-4-hydroxypentanoic acid, demonstrating its application in medicinal chemistry (Sepe et al., 2010).

作用機序

Target of Action

The primary target of (3R,4R)-3-Amino-4-hydroxypentanoic acid is the neuraminidase enzyme of the influenza A and B viruses . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating the release of new virus particles from infected cells .

Mode of Action

(3R,4R)-3-Amino-4-hydroxypentanoic acid acts as an inhibitor of influenza neuraminidase . By binding to the active site of this enzyme, it prevents new virus particles from leaving infected cells . This action disrupts the life cycle of the influenza virus, preventing it from spreading to other cells and causing further infection .

Biochemical Pathways

The action of (3R,4R)-3-Amino-4-hydroxypentanoic acid affects the viral replication pathway. By inhibiting neuraminidase, it prevents the cleavage of sialic acid residues from the hemagglutinin receptor on epithelial cells . This action leads to viral aggregation, which in turn prevents the virus from entering into epithelial cells . The intact hemagglutinin receptors also cause aggregation of new virus particles on the cell surface .

Pharmacokinetics

Oral (3R,4R)-3-Amino-4-hydroxypentanoic acid is rapidly absorbed and cleaved by carboxylesterases in the liver and gastrointestinal tract to the active carboxylate . The bioavailability of the carboxylate is estimated to be approximately 80%, and the time to maximum plasma concentration of the carboxylate is between 2.5 and 5 hours . The volume of distribution of (3R,4R)-3-Amino-4-hydroxypentanoic acid carboxylate is heavily influenced by its polar physicochemical characteristics and lies between 23 and 26 liters, with approximately 3% of the drug bound to plasma proteins . Concentrations in the lung have been reported as high as five times higher than corresponding plasma levels, and the drug is also well distributed to the nasal mucosa and the tissues of the middle ear .

Result of Action

The molecular effect of (3R,4R)-3-Amino-4-hydroxypentanoic acid’s action is the inhibition of neuraminidase, which prevents the release of new influenza virus particles from infected cells . On a cellular level, this results in the aggregation of the virus on the surface of the infected cell, preventing further spread of the infection .

特性

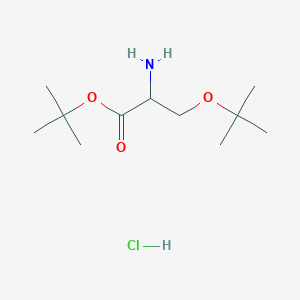

IUPAC Name |

(3R,4R)-3-amino-4-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(7)4(6)2-5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVRJEWVLMOZNV-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

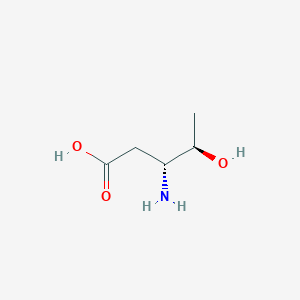

Canonical SMILES |

CC(C(CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-3-Amino-4-hydroxypentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。